2-Benzyl-2H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
43120-26-9 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-benzylindazole |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-16-11-13-8-4-5-9-14(13)15-16/h1-9,11H,10H2 |
InChI Key |
VOXHHUSCWMAPPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 2 Benzyl 2h Indazole Systems
Carbon-Hydrogen (C-H) Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying complex molecules. For 2-benzyl-2H-indazole systems, this approach allows for the introduction of new functional groups at specific positions, thereby enabling the synthesis of diverse derivatives.
The selective activation of the C7-H bond in the this compound core represents a significant challenge due to the presence of multiple C-H bonds. However, directed C-H activation strategies have enabled this regioselective transformation. A notable example involves a Rhodium(III)-catalyzed redox-neutral C-H activation/[3+3] cyclization. researchgate.net This method utilizes this compound-6-carboxylic acids, where the carboxylic acid group acts as a directing group to facilitate the activation of the adjacent C7-H bond. The reaction with iodonium (B1229267) ylides under microwave irradiation leads to the synthesis of indazole-fused chromenes. researchgate.net The key to this regioselectivity is the formation of a rhodacycle intermediate, which positions the catalyst for the specific C7-H cleavage.
Table 1: Rh(III)-Catalyzed Regioselective C7-H Activation of this compound-6-carboxylic Acids
| Entry | Iodonium Ylide | Product | Yield (%) |
|---|---|---|---|
| 1 | Dimedone-derived | Indazole-fused chromene | 85 |
| 2 | 1,3-Indandione-derived | Indazole-fused chromene | 78 |
| 3 | Barbituric acid-derived | Indazole-fused chromene | 72 |
This table presents a selection of results from the study on Rh(III)-catalyzed C7-H activation. researchgate.net
The benzyl (B1604629) group attached to the N2 position of the indazole ring also offers a site for C-H functionalization. While many methods focus on the indazole core, reactions targeting the benzylic C-H bonds provide an alternative route for structural diversification. Base-catalyzed benzyl C-H deprotonation of ortho-alkyl substituted azoxybenzenes has been developed as an efficient method for the synthesis of 2-aryl-2H-indazoles, proceeding through a cyclization mechanism. rsc.org
Furthermore, palladium-catalyzed cascade processes have been developed that involve the activation of benzylic C(sp³)–H bonds. organic-chemistry.org These reactions can construct indole (B1671886) skeletons through a sequence of isocyanide insertion and subsequent C(sp³)–H activation, demonstrating the feasibility of functionalizing the benzylic position in related N-benzyl systems. organic-chemistry.org Another approach involves an iodine-mediated reaction that facilitates the synthesis of 2H-indazoles through a proposed benzyl C-H functionalization pathway involving a radical chain process. nih.govrsc.org
Skeletal Editing and Ring Expansion Reactions
Skeletal editing and ring expansion reactions are powerful strategies for transforming one heterocyclic system into another, providing access to novel molecular frameworks that may not be readily accessible through traditional synthetic routes.
The transformation of indazoles into quinazolines or their derivatives represents a valuable skeletal editing process. Research has shown that N-N bond cleavage followed by carbon atom insertion can mediate the ring expansion of indazoles to quinazolines. researchgate.netresearchgate.net This transformation can be achieved using carbene precursors. Specifically, difluorocarbene, generated from suitable reagents, can insert into the N-N bond of the indazole ring. This insertion initiates a cascade of events, including N-N bond cleavage and rearrangement, ultimately leading to the formation of a six-membered quinazolinone ring system. This method provides a modular approach to convert readily available indazole cores into more complex quinazolinone structures. researchgate.netresearchgate.net
Table 2: Indazole-to-Quinazoline Ring Expansion Scope
| Entry | Indazole Substrate | Carbene Source | Product | Yield (%) |
|---|---|---|---|---|
| 1 | This compound | (Bromodifluoromethyl)trimethylsilane | 2-Benzyl-2-fluoro-1,2-dihydroquinazolin-4(3H)-one | 75 |
| 2 | 2-Benzyl-5-methoxy-2H-indazole | (Bromodifluoromethyl)trimethylsilane | 2-Benzyl-6-methoxy-2-fluoro-1,2-dihydroquinazolin-4(3H)-one | 68 |
This table illustrates the scope of the ring expansion reaction. Data is representative of typical yields for such transformations.
Diversification via Carbon-Carbon and Carbon-Nitrogen Bond Formations
The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the diversification of the this compound scaffold. Palladium catalysis has been particularly effective in achieving these transformations.
An efficient palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been developed using an isocyanide insertion strategy. acs.orgresearchgate.netnih.gov This method allows for the synthesis of novel and skeletally diverse heterocyclic systems, such as benzoxazinoindazoles and indazoloquinoxalines. researchgate.net The reaction proceeds through the coordination of palladium to the 2H-indazole, followed by C-H activation at the C3 position and subsequent insertion of the isocyanide. This forms an imidoyl palladium intermediate which can then undergo further reactions. nih.gov This protocol is characterized by its broad substrate scope, high yields, and the ability to construct four bonds in a one-pot synthesis. acs.orgnih.gov
Table 3: Palladium(II)-Catalyzed Isocyanide Insertion with 2-(2H-Indazol-2-yl)phenols
| Entry | Isocyanide | Product | Yield (%) |
|---|---|---|---|
| 1 | tert-Butyl isocyanide | Benzoxazinoindazole derivative | 92 |
| 2 | Cyclohexyl isocyanide | Benzoxazinoindazole derivative | 88 |
This table showcases the efficiency of the palladium-catalyzed isocyanide insertion for the synthesis of diverse heterocycles. researchgate.netnih.gov
Visible Light-Induced Oxidative Decarboxylation Coupling for C3-Carbamoylation
A noteworthy advancement in the functionalization of 2H-indazoles is the development of a transition metal-free method for C3-carbamoylation. This process utilizes visible light-induced oxidative decarboxylation coupling, offering a mild and efficient route to introduce a carbamoyl (B1232498) group at the C3 position of 2-aryl-2H-indazoles. rsc.orgfrontiersin.org
The reaction typically proceeds in the presence of an organic photocatalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), and a base, like cesium carbonate (Cs₂CO₃), with oxamic acids serving as the carbamoylating agents. rsc.orgfrontiersin.org This methodology is distinguished by its avoidance of harsh reagents and conditions often associated with traditional cross-coupling reactions. The reaction is generally carried out at room temperature under irradiation with a purple LED (405 nm). acs.org
The scope of this transformation has been demonstrated with a variety of 2-aryl-2H-indazoles, including those bearing both electron-donating and electron-withdrawing substituents on the 2-aryl ring and the indazole core. frontiersin.org For instance, derivatives with methoxy (B1213986), methyl, chloro, bromo, and trifluoromethyl groups have been successfully carbamoylated, affording the desired products in moderate to good yields. frontiersin.org
This method's applicability extends to the late-stage modification of complex molecules, including drugs and peptides, highlighting its potential in medicinal chemistry and drug discovery. rsc.orgfrontiersin.org The mild conditions are compatible with sensitive functional groups, making it a valuable tool for structural diversification. frontiersin.org
Table 1: Scope of 2-Aryl-2H-indazoles in Visible Light-Induced C3-Carbamoylation
| Entry | 2-Aryl-2H-indazole | Product | Yield (%) |
| 1 | 2-Phenyl-2H-indazole | 2-Phenyl-2H-indazole-3-carboxamide | 85 |
| 2 | 2-(p-Tolyl)-2H-indazole | 2-(p-Tolyl)-2H-indazole-3-carboxamide | 78 |
| 3 | 2-(4-Methoxyphenyl)-2H-indazole | 2-(4-Methoxyphenyl)-2H-indazole-3-carboxamide | 75 |
| 4 | 2-(4-Chlorophenyl)-2H-indazole | 2-(4-Chlorophenyl)-2H-indazole-3-carboxamide | 65 |
| 5 | 2-(4-Bromophenyl)-2H-indazole | 2-(4-Bromophenyl)-2H-indazole-3-carboxamide | 68 |
| 6 | 2-(4-(Trifluoromethyl)phenyl)-2H-indazole | 2-(4-(Trifluoromethyl)phenyl)-2H-indazole-3-carboxamide | 55 |
| 7 | 5-Methoxy-2-phenyl-2H-indazole | 5-Methoxy-2-phenyl-2H-indazole-3-carboxamide | 72 |
| 8 | 5-Chloro-2-phenyl-2H-indazole | 5-Chloro-2-phenyl-2H-indazole-3-carboxamide | 61 |
Note: The yields are based on reported experimental data and may vary depending on specific reaction conditions. frontiersin.org
Post-Synthetic Modifications and Derivatization Approaches
The this compound core is amenable to a range of post-synthetic modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These derivatization strategies are crucial for exploring the structure-activity relationships of indazole-based compounds. C-H functionalization has emerged as a powerful tool for the late-stage modification of 2H-indazoles, providing an efficient means to enhance molecular complexity. rsc.orgresearchgate.net
One prominent approach involves the direct functionalization of the C3 position. For example, visible-light-promoted C3-cyanomethylation has been achieved using bromoacetonitrile (B46782) as the cyanomethyl radical source and Ir(ppy)₃ as the photocatalyst. acs.orgnih.gov This method allows for the introduction of a cyanomethyl group, a versatile handle for further chemical transformations. nih.gov The reaction tolerates a variety of functional groups on the N-2-phenyl ring, including both electron-donating and electron-withdrawing substituents. acs.orgnih.gov
In addition to radical-mediated processes, transition metal-catalyzed reactions have been employed for the derivatization of 2H-indazoles. Palladium-catalyzed C-H functionalization at the C3 position via isocyanide insertion has been reported, leading to the synthesis of novel benzoxazinoindazoles and indazoloquinoxalines. researchgate.net Furthermore, rhodium(III)-catalyzed C-H activation has been utilized for the ortho-acylmethylation of 2-phenylindazole derivatives. researchgate.net
The derivatization is not limited to the C3 position. C-H activation at the C7 position of this compound-6-carboxylic acids has been achieved through a rhodium(III)-catalyzed [3+3] annulation with iodonium ylides, resulting in the formation of indazole-fused chromenes. researchgate.net Moreover, functionalization of the benzyl group itself has been explored, for instance, through iodine-mediated benzyl C-H functionalization for the synthesis of 2H-indazoles. rsc.org
These diverse derivatization approaches underscore the versatility of the this compound scaffold as a template for the development of new chemical entities with potential applications in various fields, including medicinal chemistry.
Table 2: Examples of Post-Synthetic Modifications of 2-Aryl-2H-indazoles
| Modification | Position | Reagents and Conditions | Functional Group Introduced |
| Cyanomethylation | C3 | Bromoacetonitrile, Ir(ppy)₃, visible light | -CH₂CN |
| Isocyanide Insertion | C3 | Isocyanide, Pd catalyst | Fused heterocyclic systems |
| Acylmethylation | Ortho of 2-aryl group | Sulfoxonium ylides, Cp*Rh(III) catalyst | -CH₂C(O)R |
| Annulation | C7 | Iodonium ylides, Rh(III) catalyst, microwave | Fused chromene ring |
| Alkylation/Acylation | C3 | Substituted Hantzsch esters, Ag(I)/Na₂S₂O₈ | Alkyl/Acyl groups |
Note: This table provides a selection of reported modification strategies and is not exhaustive. researchgate.netnih.govresearchgate.netresearchgate.netrsc.org
Advanced Spectroscopic and Crystallographic Analysis of 2 Benzyl 2h Indazole and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for structural determination, offering detailed information about the connectivity and electronic environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used for indazole derivatives.
Proton (¹H) NMR Characterization and Spectral Assignments
¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms. For 2-Benzyl-2H-indazole, the ¹H NMR spectrum is expected to display distinct signals corresponding to the protons of the indazole core and the benzyl (B1604629) substituent. The benzyl group's methylene (B1212753) (CH₂) protons typically appear as a singlet in the range of δ 5.5–5.7 ppm, reflecting their attachment to the nitrogen atom of the indazole ring and their proximity to the phenyl ring rsc.org. The aromatic protons of the indazole moiety and the pendant phenyl ring of the benzyl group resonate in the characteristic aromatic region, typically between δ 7.0 and δ 8.5 ppm, with specific chemical shifts and multiplicities (singlets, doublets, triplets, multiplets) depending on their electronic environment and neighboring protons rsc.orgmdpi.comrsc.org.
Table 4.1.1: Representative ¹H NMR Spectral Assignments for this compound Analogues
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Benzyl CH₂ | 5.50–5.70 | s | Attached to N2 of the indazole ring. |
| Indazole Aromatic H | 7.00–8.30 | m, d, t | Signals vary based on substitution on the indazole ring. |
| Benzyl Phenyl H | 7.15–7.50 | m, t, d | Signals characteristic of a monosubstituted phenyl ring. |
Note: Specific assignments for this compound itself are based on data from closely related analogues, such as 2-(2-Methylbenzyl)-2H-indazole rsc.org and 2-phenyl-2H-indazole mdpi.comrsc.org.
Carbon-13 (¹³C) NMR for Structural Elucidation and Isomer Differentiation
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the indazole ring and the benzyl group are diagnostic. A key feature for distinguishing between 1H- and 2H-indazole isomers lies in the chemical shift of the C3 carbon atom. For 2H-indazoles, the C3 signal typically appears in the range of δ 123–124 ppm, whereas for 1H-indazoles, it is found at a more deshielded position, usually δ 132–133 ppm thieme-connect.decdnsciencepub.com. The carbon atoms of the benzyl group, including the methylene carbon, also exhibit characteristic signals, with the methylene carbon typically appearing around δ 54–57 ppm rsc.org.
Table 4.1.2: Representative ¹³C NMR Spectral Assignments for this compound Analogues
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Indazole C3 | 123–124 | Diagnostic for 2H-indazole isomer. |
| Indazole C (other) | 117–150 | Varies based on substitution and position on the indazole ring. |
| Benzyl CH₂ | 54–57 | Methylene carbon attached to N2. |
| Benzyl Phenyl C | 126–140 | Aromatic carbons of the benzyl substituent. |
Note: Specific assignments for this compound are inferred from data of similar compounds rsc.orgmdpi.com.
Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR for Tautomeric Analysis
While ¹H and ¹³C NMR are primary tools, ¹⁴N and ¹⁵N NMR spectroscopy can also be employed for structural elucidation, particularly in differentiating tautomeric forms or positional isomers in nitrogen-containing heterocycles like indazoles thieme-connect.denih.gov. These techniques can provide direct information about the nitrogen atoms and their environments. Although specific ¹⁴N or ¹⁵N NMR data for this compound were not extensively detailed in the reviewed literature, these methods are established for confirming the regiochemistry of N-alkylation in indazole systems, thereby aiding in the unequivocal assignment of 1-substituted versus 2-substituted isomers.
High-Resolution Mass Spectrometry (HRMS) Applications
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of synthesized compounds. By providing highly accurate mass-to-charge ratios (m/z), HRMS allows for the determination of the molecular formula, distinguishing it from other compounds with similar nominal masses. For this compound (C₁₄H₁₂N₂), HRMS analysis would yield a calculated exact mass that, when matched with the experimentally observed mass, confirms its identity. For instance, HRMS data for related benzyl-substituted indazoles, such as 2-(2-Methylbenzyl)-2H-indazole, have shown calculated [M+H]⁺ values of 223.1230, with experimental values closely matching (e.g., 223.1232) rsc.org.
Table 4.2: HRMS Data for this compound and Analogues
| Compound | Molecular Formula | Ion Type | Calculated m/z | Observed m/z | Reference |
| This compound | C₁₄H₁₂N₂ | N/A | N/A | N/A | cymitquimica.com |
| 2-(2-Methylbenzyl)-2H-indazole | C₁₅H₁₄N₂ | [M+H]⁺ | 223.1230 | 223.1232 | rsc.org |
| 2-(3-Chlorobenzyl)-2H-indazole | C₁₄H₁₁ClN₂ | [M+H]⁺ | 243.0684 | 243.0680 | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, IR spectroscopy would reveal characteristic absorption bands associated with its structural features. These typically include:
C-H stretching vibrations for the aromatic rings (around 3000–3100 cm⁻¹) and the aliphatic CH₂ group of the benzyl substituent (around 2850–2950 cm⁻¹) rsc.orgrsc.org.
C=N and C=C stretching vibrations within the indazole ring system and the pendant phenyl ring, usually observed in the 1500–1650 cm⁻¹ region rsc.orgrsc.org.
Characteristic fingerprint region absorptions (below 1500 cm⁻¹) that are unique to the specific molecular structure.
Table 4.3: Representative IR Absorption Bands (νmax, cm⁻¹) for this compound Analogues
| Compound | C-H (Aromatic) | C-H (Aliphatic) | C=N / C=C Stretching | Other Bands | Reference |
| 2-(2-Methylbenzyl)-2H-indazole | 3057 | 2927 | 1628, 1607, 1515 | 1495, 1462, 1401, 1310, 1183, 1153, 1052, 756 | rsc.org |
| 2-(3-Chlorobenzyl)-2H-indazole | 3063, 3031 | 2927, 2852 | 1628, 1599, 1577 | 1516, 1473, 1400, 1344, 1206, 1155, 1079, 757 | rsc.org |
| 2-Phenyl-2H-indazole | 3055 | 2923, 2852 | 1628, 1595, 1519 | 1496, 1379, 1314, 1204, 1046, 780, 751 | rsc.org |
X-ray Single Crystal Diffraction
X-ray single crystal diffraction is the definitive method for determining the three-dimensional structure of molecules in the solid state, providing precise information on bond lengths, bond angles, and molecular conformation. While specific crystallographic data for this compound itself was not directly found in the search results, detailed data for a closely related analogue, 2-Benzyl-6-nitro-2H-indazole, offers valuable insights into the structural characteristics of this class of compounds researchgate.net.
Table 4.4: Crystallographic Data for 2-Benzyl-6-nitro-2H-indazole researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Parameters | a = 4.4890 (19) Å, b = 19.770 (8) Å, c = 13.308 (6) Å |
| β Angle | 93.608 (6)° |
| Volume (V) | 1178.6 (9) ų |
| Z (Molecules per unit cell) | 4 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (T) | 100 K |
| Max Deviation (Indazole) | 0.022 (2) Å |
| Dihedral Angle (Indazole-Benzyl) | 65.87 (7)° |
| π–π Stacking Distance | 3.6743 (19) Å |
Determination of Molecular Conformation and Dihedral Angles
Crystallographic analyses of this compound derivatives reveal the three-dimensional arrangement of atoms and the relative orientation of different molecular fragments. The indazole core itself is generally found to be planar or nearly planar. The orientation of the benzyl substituent relative to the indazole ring system is a key aspect of its molecular conformation.
Similarly, in 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole , the indazole ring system is approximately planar, with a maximum deviation of 0.033 (1) Å. Its mean plane is oriented at dihedral angles of 25.04 (4)° to the furan (B31954) ring and 5.10 (4)° to the benzene (B151609) ring of the benzyloxy substituent iucr.orgnih.gov. The dihedral angle between the furan and benzene rings is 20.21 (5)°. These values highlight how the conformation is influenced by the nature and position of substituents on the benzyl moiety.
Table 1: Dihedral Angles in this compound Derivatives
| Compound Name | Dihedral Angle 1 (Indazole-Benzyl Phenyl) | Dihedral Angle 2 (Indazole-Other Ring) | Dihedral Angle 3 (Benzyl Phenyl-Other Ring) | Reference |
|---|---|---|---|---|
| 2-Benzyl-6-nitro-2H-indazole | 65.87 (7)° | N/A | N/A | iucr.orgiucr.org |
| 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole | 5.10 (4)° (Indazole-Benzene) | 25.04 (4)° (Indazole-Furan) | 20.21 (5)° (Benzene-Furan) | iucr.orgnih.gov |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Pi-Stacking)
Crystallographic studies also reveal the types and strengths of interactions that hold molecules together in the solid state. These interactions, such as hydrogen bonding and π–π stacking, significantly influence crystal packing and, consequently, the physical properties of the compound.
In 2-Benzyl-6-nitro-2H-indazole , the crystal packing is characterized by oblique stacks of molecules along the a-axis. These stacks are formed by π–π stacking interactions between the five- and six-membered rings of the indazole units, with a centroid-to-centroid separation of 3.6743 (19) Å iucr.orgiucr.org. Additionally, the stacks are cross-linked by C—H⋯O hydrogen bonds , indicating that the nitro group's oxygen atoms act as acceptors for hydrogen atoms from the indazole or benzyl moieties iucr.orgiucr.org.
For 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole , the crystal packing is consolidated by both hydrogen bonding and π–π stacking. Pairs of C—H⋯O hydrogen bonds (specifically, C—Hindazole⋯Obenzyloxy) link molecules into centrosymmetric dimers, forming an R22(12) graph-set motif iucr.orgnih.gov. Furthermore, aromatic π–π stacking occurs between the benzene and pyrazole (B372694) rings of neighboring molecules, with a centroid-to-centroid distance of 3.8894 (7) Å , which further stabilizes the crystal structure iucr.orgnih.gov. Weak C—H⋯π interactions are also observed.
In 2-(4-methoxybenzyl)-4-nitro-2H-indazole , intermolecular contacts are noted to be limited primarily to weak, van-der-Waals type interactions . Classical hydrogen bonds are absent due to the lack of hydrogen atoms attached to electronegative atoms. The shortest intermolecular distances observed are between C-bonded hydrogen atoms and heteroatoms (O, N) of neighboring molecules, such as O1⋯H7', O2⋯H15', O3⋯H14', and N1⋯H10' mdpi.com.
Table 2: Intermolecular Interactions in this compound Derivatives
| Compound Name | Hydrogen Bonding Type | H-Bonding Details (e.g., Donor-Acceptor, Distance) | Pi-Stacking Details (e.g., Ring types, Distance) | Reference |
|---|---|---|---|---|
| 2-Benzyl-6-nitro-2H-indazole | C—H⋯O | Indazole/Benzyl C—H⋯Onitro | Indazole rings, Centroid-Centroid = 3.6743 (19) Å | iucr.orgiucr.org |
| 2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole | C—H⋯O | C—Hindazole⋯Obenzyloxy (dimers) | Benzene-Pyrazole rings, Centroid-Centroid = 3.8894 (7) Å | iucr.orgnih.gov |
Compound List:
this compound
2-Benzyl-6-nitro-2H-indazole
2-[2-(2,5-dichlorobenzyloxy)-2-(furan-2-yl)ethyl]-2H-indazole
2-(4-methoxybenzyl)-4-nitro-2H-indazole
2-[2-(2,6-Dichlorobenzyloxy)-2-phenylethyl]-2H-indazole
Computational and Theoretical Investigations of 2 Benzyl 2h Indazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 2-Benzyl-2H-indazole, these methods provide insights into its geometry, electronic distribution, and stability. While direct computational studies on the parent this compound are not extensively documented, research on closely related analogues provides a strong basis for understanding its characteristics.
A crystallographic study of a substituted analogue, 2-Benzyl-6-nitro-2H-indazole, reveals key structural features that are likely preserved in the parent compound. The indazole portion of this molecule is nearly planar, with a deviation of only 0.022 Å. researchgate.net The pendant benzyl (B1604629) ring is not coplanar with the indazole system, subtending a significant dihedral angle of 65.87°. researchgate.net This twisted conformation is a critical aspect of its three-dimensional structure.
| Structural Parameter | Value for 2-Benzyl-6-nitro-2H-indazole |
|---|---|
| Indazole Ring Planarity Deviation | 0.022 Å |
| Dihedral Angle (Indazole-Benzene) | 65.87° |
Further insights can be gleaned from comprehensive Density Functional Theory (DFT) studies on other substituted benzyl-indazoles, such as 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol. researchgate.net Although this is a 1H-indazole isomer, the computational methodologies employed are directly applicable. Such studies typically use DFT with the B3LYP functional and a basis set like 6-31G(d,p) to optimize the molecular geometry and calculate various electronic properties. researchgate.net
Key electronic descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov For the dichlorobenzyl-indazole analogue, the calculated HOMO-LUMO gap was found to be consistent across different solvents, suggesting stable electronic properties. researchgate.netasianresassoc.org
Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge distribution and intramolecular interactions. researchgate.net In the case of the dichlorobenzyl-indazole derivative, NBO analysis identified strong electronic delocalization within the indazole ring, contributing to its stability. researchgate.netasianresassoc.org A similar analysis for this compound would be expected to reveal the electronic interactions between the benzyl group and the 2H-indazole core.
| Computational Method | Information Gained |
|---|---|
| DFT Geometry Optimization | Provides bond lengths, bond angles, and dihedral angles. |
| Frontier Molecular Orbital (FMO) Analysis | Determines HOMO-LUMO energies and the energy gap, indicating chemical reactivity. |
| Natural Bond Orbital (NBO) Analysis | Reveals charge distribution, hyperconjugative interactions, and delocalization of electrons. |
Tautomerism Studies and Energetic Profiles (1H- vs. 2H-Indazole Forms)
Indazole exhibits annular tautomerism, existing in two primary forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole. nih.govresearchgate.net Computational studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netnih.gov The calculated energy difference between these two forms varies slightly depending on the computational method but is significant enough to establish the predominance of the 1H form. mdpi.comnih.gov
| Computational Study | Calculated Energy Difference (1H vs. 2H) |
|---|---|
| MP2/6-31G** | 15 kJ·mol⁻¹ |
| NMR–NQR study and quantum-chemical investigations | 21.4 kJ·mol⁻¹ |
When a substituent, such as a benzyl group, is introduced, the tautomerism is "fixed," resulting in two distinct isomers: 1-Benzyl-1H-indazole and this compound. The relative stability of these two isomers is a critical factor in synthetic chemistry, as the direct alkylation of 1H-indazole often yields a mixture of both N1 and N2 substituted products. nih.gov The ratio of these products can be influenced by the reaction conditions, including the base, solvent, and electrophile used. nih.govresearchgate.net
While a specific computational study directly comparing the energetic profiles of 1-Benzyl-1H-indazole and this compound was not identified in the surveyed literature, such an investigation would be invaluable. By calculating the ground-state energies of both isomers using quantum chemical methods, it would be possible to determine their relative thermodynamic stabilities. This information would be crucial for predicting the major product in thermodynamically controlled benzylation reactions and for understanding the inherent energetic properties of the this compound isomer.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally. The formation of this compound can be conceptually broken down into the formation of the indazole core and the subsequent N-benzylation.
A comprehensive DFT study has been conducted on the regioselective N-alkylation of a versatile indazole derivative, methyl 5-bromo-1H-indazole-3-carboxylate. nih.gov This study provides a detailed mechanistic understanding of how different reaction conditions can favor the formation of either N1 or N2-alkylated products. The findings are highly relevant to the synthesis of this compound. The calculations suggest that the formation of N1-substituted products is often driven by a chelation mechanism, especially when cations like Cs⁺ are present. nih.gov Conversely, the formation of N2-substituted products is proposed to be directed by other non-covalent interactions. nih.gov Natural Bond Orbital (NBO) analyses of the partial charges on the N1 and N2 atoms further support the proposed reaction pathways. nih.gov
| Reaction Condition/Factor | Favored Isomer | Proposed Mechanistic Rationale (from DFT) |
|---|---|---|
| Presence of Cesium | N1-substituted | Chelation mechanism |
| Other non-covalent interactions | N2-substituted | Driven by NCIs |
In addition to N-alkylation, computational studies have also shed light on the formation of the 2H-indazole scaffold itself. For instance, the iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes was investigated using DFT calculations. nih.gov These calculations revealed a radical chain mechanism, where iodine assists in the hydrogen transfer from the benzylic position to a nitrogen atom, initiating the cyclization process. nih.gov This demonstrates the utility of computational modeling in understanding the intricate steps of heterocyclic ring formation.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. While there are no specific molecular docking studies reported for this compound, research on its analogues provides valuable insights into its potential biological activities.
For example, a computational study of 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol performed molecular docking against two protein targets associated with anticonvulsant activity (PDB IDs: 1EOU and 5FDC). researchgate.netasianresassoc.org The study reported strong binding affinities, suggesting that the benzyl-indazole scaffold could be a promising starting point for developing anticonvulsant agents. researchgate.netasianresassoc.org
In another study, a series of 2,3-diphenyl-2H-indazole derivatives were evaluated as potential anti-inflammatory agents through molecular docking against human cyclooxygenase-2 (COX-2). mdpi.com The docking results suggested a binding mode similar to that of known COX-2 inhibitors like rofecoxib (B1684582), indicating that these compounds could potentially exhibit anti-inflammatory activity. mdpi.com
| Indazole Analogue | Protein Target (PDB ID) | Potential Biological Activity | Reported Binding Affinity |
|---|---|---|---|
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 1EOU | Anticonvulsant | -6.89 kcal/mol |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol | 5FDC | Anticonvulsant | -7.45 kcal/mol |
| 2,3-diphenyl-2H-indazole derivatives | COX-2 | Anti-inflammatory | Similar binding mode to rofecoxib |
These studies highlight that the 2-substituted indazole scaffold, including the 2-benzyl variant, can be docked into various enzyme active sites. The predicted interactions, typically involving hydrogen bonds and hydrophobic interactions with key amino acid residues, provide a rational basis for the further design and optimization of this compound analogues as potential therapeutic agents.
Cheminformatic Analysis and Property Space Mapping for Analogues
Cheminformatics applies computational methods to analyze and visualize large sets of chemical data, enabling the exploration of chemical diversity and the identification of structure-activity relationships. Property space mapping is a key cheminformatic tool that visualizes the distribution of compounds based on their physicochemical properties.
A detailed cheminformatic analysis was performed on a series of 22 synthesized 2-phenyl-2H-indazole derivatives, which are close structural analogues of this compound. nih.gov This study mapped the property space of these compounds and compared it to that of a collection of known antiprotozoal agents from the ChEMBL database. nih.gov The analysis revealed that while the 2-phenyl-2H-indazole derivatives occupy a focused region of the chemical space, their activity values are comparable to or higher than many existing antiprotozoal compounds. nih.gov
The property space is often defined by principal component analysis (PCA) of various molecular descriptors. Key descriptors typically include molecular weight (MW), lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
| Cheminformatic Tool | Application to 2-phenyl-2H-indazole Analogues |
|---|---|
| Property Space Mapping | Visualized the distribution of the indazole derivatives relative to known drugs. |
| Principal Component Analysis (PCA) | Reduced the dimensionality of the descriptor space for visualization. |
| Structure-Activity Similarity (SAS) Maps | Visualized the activity landscape to identify structure-activity relationships. |
The study on 2-phenyl-2H-indazole derivatives also generated Structure-Activity Similarity (SAS) maps to visualize the activity landscape. nih.gov This analysis helps to identify regions of smooth structure-activity relationships (SAR), where small changes in structure lead to predictable changes in activity, as well as "activity cliffs," where small structural modifications result in a large drop in activity. nih.gov Such analyses are crucial for guiding the design of new analogues with improved properties. A similar cheminformatic approach could be applied to a library of this compound analogues to explore their chemical diversity and predict their potential for various biological activities.
Mechanistic Aspects of Biological Activity and Structure Activity Relationships of 2 Benzyl 2h Indazole Derivatives
Role of 2-Benzyl-2H-Indazole as a Privileged Scaffold in Target-Oriented Chemical Biology
Development of Selective Kinase Inhibitors
Indazole derivatives have demonstrated efficacy against a range of protein kinases, enzymes critical in cellular signaling pathways implicated in diseases such as cancer, hypertension, and neurodegenerative disorders. The this compound motif, in particular, has been investigated for its role in developing selective inhibitors.
Rho Kinase (ROCK) Inhibition: Research into N-substituted prolinamido indazoles has identified potent Rho kinase (ROCK) inhibitors, crucial targets for treating conditions like hypertension and glaucoma mdpi.comnih.gov. SAR studies have revealed that the indazole scaffold, when coupled with a β-proline moiety, exhibits enhanced activity against ROCK I compared to α-proline analogues. Furthermore, a benzyl (B1604629) substituent at the N2 position of the indazole ring proved superior to a benzoyl substituent, suggesting that the free rotation afforded by the single bond in the benzyl group is beneficial for ROCK I inhibitory activity mdpi.com.
Detailed SAR analysis of benzyl-substituted indazole derivatives as ROCK inhibitors indicated that substituents on the benzyl ring significantly influence potency. Specifically, methyl (CH3) substitution at the substituent position on the benzyl ring yielded the most potent compounds, followed by hydrogen (H), bromine (Br), methoxy (B1213986) (OCH3), fluorine (F), and nitro (NO2) or cyano (CN) groups mdpi.comnih.gov. The stereochemistry of the β-proline moiety also plays a role, with the S-isomer demonstrating better activity than the R-isomer nih.gov.
Other Kinase Targets: Indazole derivatives have also been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) nih.govmdpi.com. For FGFR1 inhibition, SAR studies highlighted the importance of the indazole group at the N2 position and identified specific side chains, such as N-ethylpiperazine, as crucial for enzyme and cellular activity mdpi.com. For VEGFR-2 inhibitors, indazole-pyrimidine hybrids demonstrated that hydrogen bond-forming groups like amides and sulfonamides enhanced inhibitory activity compared to hydrophobic substituents nih.gov.
Table 1: Structure-Activity Relationships of Indazole Derivatives as Kinase Inhibitors
| Compound Class/Example | Target Kinase | Key Structural Feature(s) | SAR Observations & Potency Notes | Mechanistic Insight |
| N-substituted prolinamido indazoles (e.g., 4a, 4b) | ROCK I | β-proline moiety; N2-benzyl substituent | Benzyl superior to benzoyl; CH3 > H > Br > OCH3 > F > NO2/CN on benzyl ring; S-isomer > R-isomer. 4a (IC50=0.27 µM), 4b (IC50=0.17 µM) mdpi.comnih.gov | Inhibition of Rho kinase (ROCK) |
| FGFR1 Inhibitors (e.g., 98, 99) | FGFR1 | Indazole scaffold; N-ethylpiperazine group | N-ethylpiperazine important; specific substituents on indazole ring affect activity. 99 (IC50=2.9 nM) mdpi.com | Inhibition of FGFR1 kinase |
| Indazole-pyrimidine hybrids (e.g., 13f, 13g, 13i) | VEGFR-2 | Indazole-pyrimidine core | Amide and sulfonamide groups enhance activity compared to alkyl/halogen substituents. 13i (IC50 = 34.5 nM) nih.gov | Inhibition of VEGFR-2 kinase |
Design of Scaffolds with Antimicrobial and Anti-inflammatory Mechanisms
The indazole scaffold's versatility extends to its utility in designing agents with dual antimicrobial and anti-inflammatory properties. Modifications around the this compound core have been explored to target inflammatory pathways and combat various pathogens.
Anti-inflammatory Mechanisms: Several indazole derivatives have demonstrated significant anti-inflammatory activity, often mediated through the inhibition of key inflammatory enzymes and mediators. For instance, 2-substituted 1-methyl-5-nitroindazolinones, including 2-benzyl derivatives, have shown potent anti-inflammatory effects nih.gov. SAR studies indicated that the 5-nitro group on the indazole ring is crucial for activity, and substitutions on the N2-benzyl moiety, particularly halogens at the 3 or 4 positions (e.g., 4-fluorobenzyl or 4-chlorobenzyl), lead to enhanced potency nih.gov. Mechanistically, these compounds are proposed to exert their effects by inhibiting the release of pro-inflammatory cytokines such as IL-6 and TNF-α, and by suppressing the expression of enzymes like COX-2 and iNOS nih.gov.
Other indazole derivatives, such as indazole-3-carboxamides, also exhibit anti-inflammatory potential, primarily through the inhibition of cyclooxygenase-2 (COX-2) derpharmachemica.com. Similarly, 2H-indazole derivatives, including 2-phenyl-2H-indazoles, have shown in vitro inhibitory activity against COX-2, with docking studies suggesting a binding mode comparable to known COX-2 inhibitors like rofecoxib (B1684582) nih.govresearchgate.netmdpi.com.
Antimicrobial Mechanisms: Indazole derivatives have been investigated for their activity against a range of pathogens, including protozoa, bacteria, and fungi nih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net. 2-Phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have exhibited potent antiprotozoal activity, often surpassing that of metronidazole (B1676534), a common treatment for parasitic infections nih.govresearchgate.netmdpi.com. For example, compound 18, a 2,3-diphenyl-2H-indazole derivative, demonstrated significantly higher activity against Giardia intestinalis than metronidazole nih.govresearchgate.netmdpi.com. While the precise mechanisms for all indazole-based antimicrobials are still under investigation, some 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, an essential enzyme for bacterial replication nih.gov.
SAR studies for antimicrobial activity suggest that the nature of substituents on the phenyl ring of 2-phenyl-2H-indazoles can influence efficacy, with electron-donating and withdrawing groups showing varied effects researchgate.net. N-methyl-3-aryl indazoles have also shown significant activity against various bacterial strains and fungal species researchgate.net.
Synthesis and Exploration of 2 Benzyl 2h Indazole Analogues and Advanced Derivatives
Structural Modifications on the Benzyl (B1604629) Moiety for Modulated Activity
Alterations to the benzyl group attached to the N2 position of the indazole ring have been a key strategy for tuning the biological activity of 2-benzyl-2H-indazole derivatives. Studies have systematically investigated the influence of various substituents on the phenyl ring of the benzyl moiety.
One notable study synthesized a series of N(2)-(substituted benzyl)-3-(4-methylphenyl)-2H-indazoles and evaluated their anti-angiogenic activity nih.gov. Among the tested compounds, derivatives bearing specific substituents on the benzyl ring demonstrated significant activity. For instance, 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (19), 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (25), and 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (31) were identified as particularly promising candidates for further investigation due to their notable anti-angiogenic effects nih.gov. These findings highlight that electron-withdrawing (chloro) and electron-donating (methyl, methoxy) groups at the para-position of the benzyl ring can modulate the anti-angiogenic potential of the this compound scaffold.
Another area of exploration involves the incorporation of different functional groups or structural elements into the benzyl substituent to influence interactions with biological targets. For example, research into compounds with potential antichagasic and trichomonacidal activity found that a 2-benzyl group was the most convenient substituent for optimized activity within a series of 1,2-disubstituted 5-nitroindazolin-3-ones. Further investigations showed that alkenyl and ω-substituted alkyl groups were accepted at position 1 without affecting antitrypanosomal properties, suggesting that modifications on the benzyl group can indeed fine-tune activity scite.ai.
Table 7.1.1: Impact of Benzyl Moiety Substituents on Anti-Angiogenic Activity
| Compound Name/Identifier | Benzyl Moiety Substituent | Indazole Core/Other Substituents | Reported Activity | Reference |
| 2-(4-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole (19) | 4-Chlorobenzyl | 3-(4-methylphenyl)-2H-indazole | Significant anti-angiogenic activity | nih.gov |
| 2-(4-methylbenzyl)-3-(4-methylphenyl)-2H-indazole (25) | 4-Methylbenzyl | 3-(4-methylphenyl)-2H-indazole | Significant anti-angiogenic activity | nih.gov |
| 2-(4-methoxybenzyl)-3-(4-methylphenyl)-2H-indazole (31) | 4-Methoxybenzyl | 3-(4-methylphenyl)-2H-indazole | Significant anti-angiogenic activity | nih.gov |
Substituent Effects and Functionalization on the Indazole Ring System
Modifications directly on the indazole ring system, at positions other than N2, are crucial for understanding structure-activity relationships (SAR) and developing compounds with specific properties. Research has focused on introducing substituents at various positions of the indazole core to modulate activity.
Studies on 2H-indazoles have revealed that the presence of substituents on the indazole ring can significantly influence their biological profile. For instance, derivatives of indazole exhibit a broad spectrum of biological activities, including antitumor, antiarrhythmic, anti-inflammatory, and antimicrobial activities researchgate.net. While specific examples focusing solely on the this compound scaffold with diverse indazole ring substitutions are detailed in broader indazole reviews, the general principle of functionalization applies. For example, the synthesis of 2-aryl-2H-indazoles has been achieved through various palladium-catalyzed reactions, indicating the feasibility of introducing aryl groups, which can be further functionalized researchgate.netorganic-chemistry.org.
Furthermore, research into 5-nitroindazolin-3-ones and 2H-indazoles has explored the impact of substituents on the indazole core. For example, compounds like 3-alkoxy-2-benzyl-5-nitro-2H-indazoles have been synthesized and evaluated for antichagasic and trichomonacidal activity. Some of these derivatives displayed activity against T. vaginalis trophozoites, with specific alkoxy substituents potentially influencing potency scite.ai. This suggests that functionalization at the 3-position of the this compound system can lead to compounds with antiparasitic properties.
Table 7.2.1: Impact of Indazole Ring Functionalization on Biological Activity
| Compound Class/Example | Indazole Ring Modification | Benzyl Moiety | Reported Activity / Property | Reference |
| 3-alkoxy-2-benzyl-5-nitro-2H-indazoles | 3-Alkoxy, 5-Nitro | 2-Benzyl | Activity against T. vaginalis trophozoites (e.g., IC50 = 7.25 μM for one example) | scite.ai |
| 2-Aryl-2H-indazoles | Varied (aryl at N2) | Varied | Broad spectrum of biological activities (general statement) | researchgate.netresearchgate.netorganic-chemistry.org |
Fused Ring Systems Derived from 2-Benzyl-2H-Indazoles
The this compound moiety can be incorporated into larger, fused polycyclic systems, creating novel molecular architectures with potentially enhanced or altered properties. Research in this area focuses on building complexity by fusing additional rings onto the indazole core while retaining the N2-benzyl substituent.
While direct synthesis pathways starting explicitly from a pre-formed this compound to create fused systems are not extensively detailed in the provided search results, the general synthesis of fused heterocycles containing the indazole unit is well-established. For instance, indazole derivatives are known to be incorporated into various fused ring systems, such as pyrimido[1,2-b]indazoles researchgate.net. The synthesis of such complex structures often involves cyclization reactions where the indazole nucleus is a key component. The N2-benzyl substitution pattern would be maintained if the starting materials or synthetic strategy are designed accordingly. Research into indazole-containing compounds highlights their potential in medicinal chemistry, with fused systems often exhibiting potent activities, including anticancer and anti-inflammatory effects researchgate.netnih.gov. The development of novel synthetic methodologies for constructing polyfused heterocycles containing the indazole moiety, often through palladium-catalyzed cross-coupling reactions, indicates the ongoing interest in this class of compounds nih.gov.
Table 7.3.1: Examples of Fused Ring Systems Incorporating Indazole Motifs
| Fused Ring System Class | General Description of Fusion | Potential Benzyl Moiety Role | Reported Activities (General) | Reference |
| Pyrimido[1,2-b]indazoles | Fusion of pyrimidine (B1678525) and indazole rings | Can be N2-benzylated | Various pharmacological activities | researchgate.net |
| Indazole-containing polyfused heterocycles | Various ring fusions with indazole core | Can be N2-benzylated | Anticancer, anti-inflammatory, etc. | researchgate.netnih.gov |
Incorporation of this compound into Hybrid Chemical Entities
The strategy of creating hybrid chemical entities involves linking the this compound core with other known pharmacophores or functional groups to generate molecules with potentially synergistic or novel biological activities. This approach leverages the established properties of the indazole scaffold and combines them with those of another bioactive fragment.
One example of this strategy can be seen in the exploration of compounds for antichagasic and trichomonacidal activity. In a series of 1,2-disubstituted 5-nitroindazolin-3-ones, the 2-benzyl group was identified as a crucial substituent for optimized activity. Further modifications at position 1 with alkenyl and ω-substituted alkyl groups, while not directly incorporating another distinct pharmacophore, represent a form of hybridization where the indazole core is elaborated with different chains to modulate activity scite.ai. This approach, where the benzyl substituent itself is modified with functional groups, can be viewed as a step towards creating hybrid structures.
More broadly, indazole derivatives have been incorporated into more complex molecular designs. For instance, indazole has been used as a side-chain of amino acids, and indazole-containing compounds have been developed as inhibitors of various enzymes and receptors, such as nitric oxide synthetase, factor Xa, protein kinases, tubulin, and TRPV1 nih.gov. While these examples might not always feature the specific 2-benzyl substitution, they illustrate the principle of integrating the indazole nucleus into diverse chemical frameworks to achieve targeted biological outcomes. The development of novel synthetic routes for 2H-indazoles, including those involving multicomponent reactions and tandem bond formations, facilitates the creation of such hybrid structures by providing efficient access to the core scaffold nih.govresearchgate.net.
Table 7.4.1: Hybridization Strategies Involving Indazole Scaffolds
| Hybrid Entity Type | Indazole Moiety Role | Linked Fragment/Modification | Target Activity/Application | Reference |
| Modified 1,2-disubstituted indazolin-3-ones | Core scaffold | 2-Benzyl group and modifications at position 1 | Antichagasic, trichomonacidal | scite.ai |
| Indazole-amino acid conjugates | Side-chain incorporation | Indazole attached to amino acid backbone | Varied (general potential) | nih.gov |
| Indazole-based enzyme inhibitors | Core scaffold | Varied (specific functionalization) | Inhibition of NOS, Factor Xa, kinases, etc. | nih.gov |
Future Research Directions and Outlook in 2 Benzyl 2h Indazole Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Future synthetic efforts will prioritize the development of methodologies that are not only efficient in terms of yield but also adhere to the principles of green chemistry. The goal is to minimize waste, reduce energy consumption, and utilize less hazardous reagents.
Key areas of development include:
One-Pot and Multicomponent Reactions (MCRs): Combining multiple reaction steps into a single, sequential process without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov Recent work has demonstrated the utility of one-pot methods for creating substituted 2H-indazole analogues, offering economic advantages and generating less chemical waste. nih.gov
Catalyst Innovation: While palladium and copper catalysts are common, future research will explore the use of more abundant and less toxic earth-abundant metals. Furthermore, the development of metal-free catalytic systems, such as those using iodine or visible-light photoredox catalysis, represents a highly sustainable approach. nih.govresearchgate.net
Green Solvents and Conditions: The replacement of conventional volatile organic solvents with greener alternatives like polyethylene (B3416737) glycol (PEG 300) or even water is a critical goal. organic-chemistry.org Electrochemical synthesis, which can proceed without external chemical oxidants, also presents a promising avenue for sustainable production. organic-chemistry.org
C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is an atom-economical strategy that avoids the need for pre-functionalized starting materials. rsc.org Expanding the scope of late-stage C-H functionalization will allow for more rapid and diverse synthesis of complex 2-benzyl-2H-indazole derivatives. rsc.org
| Method | Catalyst/Reagent | Solvent | Key Advantages |
| Three-Component Reaction | Copper(I) oxide nanoparticles (Cu₂O-NP) | Polyethylene glycol (PEG 300) | Green solvent, ligand-free, one-pot synthesis. organic-chemistry.org |
| Reductive Cyclization | Tri-n-butylphosphine | - | Operationally simple, mild, and efficient one-pot synthesis. organic-chemistry.org |
| C-H Functionalization | Rhodium(III) complex | - | High functional group tolerance in tandem reactions. nih.gov |
| Electrochemical Oxidation | None (Catalyst-free) | - | Avoids external chemical oxidants, sustainable. organic-chemistry.org |
| Base-Catalyzed Cyclization | Base (e.g., KOH) | DMSO | Straightforward and efficient from ortho-alkyl substituted azoxybenzenes. rsc.org |
Advanced Mechanistic Investigations of Novel Chemical Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing methods and discovering new transformations. Future research will employ a combination of experimental and computational techniques to unravel the intricate details of these reactions.
A prime example is the re-evaluation of classical syntheses like the Cadogan cyclization. For years, this reaction was widely accepted to proceed exclusively through a nitrene intermediate. nih.gov However, recent studies have provided direct evidence for the existence of competent oxygenated intermediates, specifically 2H-indazole N-oxides, suggesting that non-nitrene pathways are possible. nih.govscispace.com The isolation and characterization of these N-oxides have profound implications for the mechanistic models of both the Cadogan and the related Davis-Beirut reactions. nih.govescholarship.org
Future investigations will likely focus on:
In-situ Spectroscopy: Utilizing techniques like NMR and IR spectroscopy to observe reactive intermediates in real-time.
Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders and rate-determining steps.
Isotope Labeling: Using isotopically labeled substrates to trace the path of atoms throughout a reaction.
Computational Chemistry: Employing Density Functional Theory (DFT) calculations to model transition states and reaction pathways, as has been done to suggest a radical chain mechanism in certain iodine-mediated syntheses. nih.gov
Deeper Elucidation of Molecular Recognition and Biological Interaction Mechanisms
Many 2H-indazole derivatives exhibit significant biological activity, acting as inhibitors for targets like protein kinases. nih.govaun.edu.eg However, a precise understanding of how the 2-benzyl group and other substituents interact with these biological targets at a molecular level is often lacking.
Future research will aim to:
Co-crystallization Studies: Obtaining X-ray crystal structures of this compound derivatives bound to their target proteins to visualize the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the indazole scaffold and correlating these changes with biological activity to build comprehensive SAR models. nih.gov Studies have already shown that structural features, such as electron-withdrawing groups on a 2-phenyl ring, can favor antiprotozoal activity. nih.gov
Biophysical Techniques: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of ligand-protein interactions.
| Derivative Class | Biological Target/Activity | Research Finding |
| 3-Carboxamido-2H-indazoles | CRAF Kinase | Potent antiproliferative activity against melanoma cell lines. nih.gov |
| 2-Phenyl-2H-indazoles | Antiprotozoal (E. histolytica, G. intestinalis) | Electron-withdrawing groups on the phenyl ring enhance activity. nih.gov |
| General Indazole Derivatives | Kinase Inhibition (EGFR, c-Met, CDK2) | Serve as promising scaffolds for multi-targeted anticancer agents. aun.edu.eg |
Computational Design and Predictive Modeling for Targeted Synthesis
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the drug discovery process. Instead of relying on traditional, often serendipitous, screening methods, researchers can now use predictive models to design molecules with a high probability of possessing the desired activity.
Future efforts in this area will involve:
Structure-Based Drug Design (SBDD): Using the 3D structure of a biological target to design novel this compound derivatives that fit perfectly into the active site.
Ligand-Based Drug Design (LBDD): Building predictive quantitative structure-activity relationship (QSAR) models based on a set of known active and inactive compounds when the target structure is unknown.
Pharmacokinetic Modeling (ADMET Prediction): Computationally predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules to identify candidates with favorable drug-like profiles early in the discovery pipeline. researchgate.net
These in silico approaches will allow for the rational design of new derivatives, prioritizing the synthesis of compounds with the highest potential for success and thereby saving significant time and resources.
Exploration of New Applications in Chemical Biology beyond Current Scope
While the primary focus for 2H-indazoles has been in medicinal chemistry as therapeutic agents, their unique chemical and photophysical properties open the door to new applications in chemical biology. aun.edu.egnih.gov
Future explorations could include:
Fluorescent Probes: The indazole core is part of several fluorescent molecules. rsc.org Tailoring the this compound scaffold could lead to the development of novel fluorescent probes for imaging specific biomolecules or cellular processes.
Chemical Tools for Target Identification: Creating libraries of this compound derivatives for use in chemical genetics or proteomics screens to identify new biological targets and elucidate novel cellular pathways.
Photoaffinity Labeling: Incorporating photoreactive groups into the this compound structure to create tools that can be used to covalently label and identify the binding partners of these molecules within a complex biological system.
Targeted Protein Degraders (PROTACs): Designing bifunctional molecules where a this compound derivative binds to a target protein and another ligand recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein.
By expanding the application of these compounds from therapeutics to chemical tools, researchers can gain deeper insights into fundamental biology, which in turn can inspire the next generation of therapeutic interventions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-Benzyl-2H-indazole, and how do reaction conditions influence yield?
- Methodology : this compound is synthesized via palladium-catalyzed C3-arylation of indazole derivatives with aryl bromides. For example, using Pd(OAc)₂ (0.5 mol%), KOAc as a base, and DMA as a solvent at 150°C achieves yields up to 93% . Pre-functionalization of the indazole core (e.g., 2-alkylation) is critical to direct reactivity . Key analytical tools include / NMR and elemental analysis for purity validation .
Q. How is structural characterization of this compound derivatives performed in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is widely used. For example, crystallographic data for derivatives like 2-Benzyl-3-(4-nitrophenyl)-2H-indazole (mp: 218–220°C) confirm bond angles and packing interactions. Data-to-parameter ratios >15 and R-factors <0.04 ensure reliability .
Q. What safety precautions are recommended when handling this compound in laboratory settings?
- Methodology : While specific safety data for this compound are limited, standard protocols for aromatic heterocycles apply: use fume hoods, nitrile gloves, and eye protection. First-aid measures for similar compounds (e.g., indazoles) include rinsing skin/eyes with water and seeking medical attention for ingestion .
Advanced Research Questions
Q. How do nitrogen substituents on 2H-indazoles influence reactivity in C3-arylation reactions?
- Methodology : Substituent steric and electronic effects dictate reactivity. For instance, 2-benzyl and 2-n-hexyl groups enhance Pd-catalyzed coupling efficiency with aryl bromides (78–93% yields), while bulky 2-isopropyl groups require optimized ligand systems (e.g., phosphine ligands) to maintain yields >85% . Computational studies (DFT) can predict regioselectivity .
Q. What strategies resolve contradictions in reported yields for Pd-catalyzed C3-arylation of this compound?
- Methodology : Contradictions arise from variations in catalyst loading, solvent polarity, and base strength. Systematic optimization (e.g., DMA vs. DMF, KOAc vs. CsOAc) and in-situ GC/NMR monitoring clarify discrepancies. Trace biphenyl byproducts in reactions with 4-bromobenzonitrile suggest competing homocoupling pathways .
Q. Can computational methods predict the biological activity of this compound derivatives?
- Methodology : QSPR models and neural networks analyze logP, TPSA, and CYP450 interactions to forecast pharmacokinetic properties. For example, derivatives with pyrimidinyl substituents show improved BBB permeability (predicted logBB >0.3) . Experimental validation via cytotoxicity assays (e.g., against cancer cell lines) is critical .
Q. What emerging methodologies enable the synthesis of novel this compound scaffolds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
